molecular formula C11H11BrIN3O B1383078 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-52-1

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1383078
M. Wt: 408.03 g/mol
InChI Key: QGEYRQSURKPRKL-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, at the 3-position with an iodine atom, and at the 4-position with a bromine atom .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is characterized by a bicyclic pyrazolo[4,3-c]pyridine core, with a bromine atom attached at the 4-position and an iodine atom at the 3-position . The 1-position of the core is substituted with a tetrahydro-2H-pyran-2-yl group .


Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” would largely depend on the reaction conditions and the presence of other reactants . For instance, the bromine and iodine atoms could potentially undergo nucleophilic substitution reactions under appropriate conditions . The tetrahydro-2H-pyran-2-yl group could also participate in reactions, particularly if conditions were to cause it to open and form an aldehyde or ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” would depend on its specific structure. For instance, the presence of bromine and iodine atoms would likely make the compound relatively heavy and possibly quite reactive . The tetrahydro-2H-pyran-2-yl group could potentially make the compound somewhat polar, which could influence its solubility in different solvents .

Scientific Research Applications

Antiproliferative Activity

A study by Razmienė et al. (2021) synthesized a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. They evaluated these compounds for their antiproliferative activity against various cancer cell lines. The most active compounds showed potent effects, including the induction of cell death and antiproliferative effects, suggesting their potential in cancer treatment research (Razmienė et al., 2021).

Antibacterial and Antioxidant Properties

Variya et al. (2019) designed and synthesized various derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds showed significant antibacterial activity against various bacterial strains and demonstrated good antioxidant properties. This highlights their potential in the development of new antibacterial and antioxidant agents (Variya et al., 2019).

Antimicrobial Activity

Prakash et al. (2011) focused on the synthesis of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative approaches. These compounds showed promising antimicrobial activity, suggesting their applicability in developing new antimicrobial agents (Prakash et al., 2011).

Fluorescence Properties and pH Sensing

The study by Razmienė et al. (2021) also investigated the fluorescence properties of their synthesized compounds. They identified one compound as a potent pH indicator, showcasing both fluorescence intensity-based and ratiometric pH sensing capabilities. This opens up possibilities for their use in biochemical sensing applications (Razmienė et al., 2021).

Structural and Molecular Studies

Research by Quiroga et al. (2010) analyzed the molecular structure of related compounds, revealing insights into hydrogen bonding and molecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Quiroga et al., 2010).

Safety And Hazards

As with any chemical compound, “4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” should be handled with care to avoid exposure . The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

The future directions for “4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” could potentially include further studies to explore its properties and potential applications . For instance, it could be investigated for use in pharmaceutical research, given the interest in pyrazolo[4,3-c]pyridine derivatives as potential therapeutic agents .

properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEYRQSURKPRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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